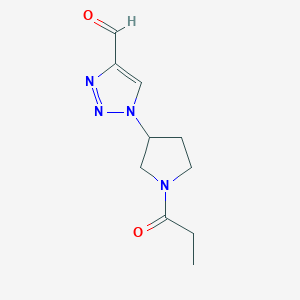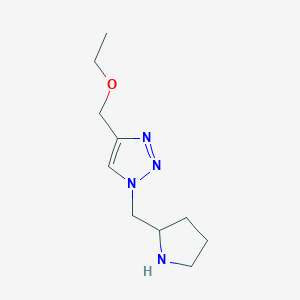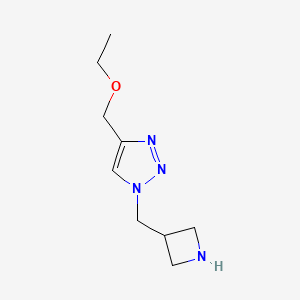
ethyl 3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate
Vue d'ensemble
Description
The compound “ethyl 3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate” is a complex organic molecule that contains an azetidine ring and a 1,2,3-triazole ring. The azetidine ring is a four-membered cyclic amine, and the 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms. The presence of these functional groups could potentially make this compound useful in various chemical reactions .
Molecular Structure Analysis
The InChI code for a similar compound, methyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride, is 1S/C6H12N2O2.ClH/c1-10-6(9)8-3-5(2-7)4-8;/h5H,2-4,7H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule.Applications De Recherche Scientifique
Synthesis and Chemical Properties
Stereoselective Synthesis : Ethyl anti-4-substituted phenyl-2-oxo-1,3-oxazolidine-5-carboxylates have been synthesized using the Ph3P–CCl4–Et3N system by SN2 cyclization of N-Boc-β-amino alcohols, demonstrating the potential of ethyl 3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate in stereoselective synthesis (Madhusudhan et al., 2003).
Synthesis of Azulene Derivatives : This compound has been used in the formation of azulene derivatives condensed with nitrogen-containing heterocycles like imidazole, triazole, and pyrazine rings (Nozoe et al., 1973).
Formation of Polyfluoroalkylated Dihydroazolo[1,5-a]pyrimidines : Its cyclisation with 3-amino-1H-[1,2,4]triazole results in the formation of polyfluoroalkylated dihydroazolo[1,5-a]pyrimidines, indicating its role in the creation of complex organic structures (Goryaeva et al., 2009).
Biological and Medicinal Chemistry Applications
Antimicrobial Activity Evaluation : this compound derivatives have been evaluated for their antimicrobial activities, showcasing their potential in medicinal chemistry (Bhoi et al., 2016).
Functionalized Aziridine- and Azetidine-Carboxylic Acid Derivatives : Its transformation into various functionalized aziridine- and azetidine-carboxylic acid derivatives indicates its utility in creating biologically active compounds and potential applications in foldameric research (Žukauskaitė et al., 2011).
Synthesis of 1,4-Benzodiazepine Derivatives : This compound is involved in the synthesis of novel 1,4-benzodiazepine derivatives, useful in synthetic and medicinal chemistry due to their potential pharmacological properties (Wang et al., 2008).
Propriétés
IUPAC Name |
ethyl 3-[[4-(aminomethyl)triazol-1-yl]methyl]azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O2/c1-2-17-10(16)14-4-8(5-14)6-15-7-9(3-11)12-13-15/h7-8H,2-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNCTAGODGKBIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC(C1)CN2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![1,4-Dioxa-8-azadispiro[4.0.5(6).3(5)]tetradecane](/img/structure/B1492622.png)
